N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-10-18-20(11-15(14)2)30-22(24-18)25(13-16-6-5-9-23-12-16)21(27)17-7-3-4-8-19(17)26(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGTMJPRMHJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridine moiety with the benzothiazole derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various cellular responses. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzothiazole derivatives:
*Inferred from nitro group’s polarity. †Based on analogs with similar scaffolds .
Pharmacological and Functional Differences
- Antitumor Activity: Analogs like 3c and 3ca exhibit antitumor activity via tubulin inhibition, with 3ca showing improved cytotoxicity due to N-methylation enhancing membrane permeability .
- Selectivity: The N-(thiazol-2-yl)-benzamide scaffold is promiscuous in medicinal chemistry, targeting diverse proteins (e.g., ZAC, kinases) . Pyridin-3-ylmethyl substitution in the target compound could confer selectivity distinct from morpholinomethyl or piperazinyl analogs (e.g., 4d–4i in ) .
- Solubility and Bioavailability : The nitro group may reduce solubility compared to morpholine- or piperazine-containing analogs, which often exhibit better aqueous solubility due to tertiary amines .
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article compiles various studies and findings related to its biological activity, synthesis, and potential applications.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which incorporates a benzothiazole moiety linked to a nitro group and a pyridine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent functionalization.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 1747-60-0 |
| Chemical Structure | Chemical Structure |
Antiviral Activity
Recent studies have shown that derivatives of benzothiazole, including this compound, exhibit significant antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against viruses such as H5N1 and SARS-CoV-2.
- H5N1 Influenza Virus :
-
SARS-CoV-2 :
- A study highlighted that certain benzothiazole derivatives showed promising results against SARS-CoV-2 in Vero-E6 cells, with IC50 values demonstrating effective inhibition of viral replication .
- Specifically, compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their counterparts without such modifications.
Antimicrobial Activity
In addition to antiviral properties, the compound has been assessed for antimicrobial activity. Research indicates that benzothiazole derivatives possess broad-spectrum antimicrobial effects against various bacterial strains.
Case Study 1: Antiviral Evaluation Against H5N1
A detailed investigation into the antiviral efficacy of benzothiazole derivatives revealed that specific structural modifications significantly impacted their activity against the H5N1 virus. The study utilized plaque reduction assays to quantify viral inhibition.
Results Summary :
- Compound with trifluoromethyl group: 93% inhibition at 0.5 μmol/μL.
- Comparison with ribavirin: Standard antiviral showed 100% inhibition at the same concentration .
Case Study 2: Anti-SARS-CoV-2 Activity
The anti-SARS-CoV-2 activity was evaluated using Vero-E6 cells. The results indicated a dose-dependent response in viral replication inhibition.
Table 2: Inhibitory Effects on SARS-CoV-2
| Compound | IC50 (μM) | SI (Selectivity Index) |
|---|---|---|
| Compound A | 10.52 | 0.05228 |
| Compound B | 21.46 | 0.0274 |
| Compound C | 3.669 | 14.897 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling substituted benzothiazoles with acyl halides or activated carboxylic acids. For example, N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide was synthesized via benzoyl chloride and 5,6-dimethylbenzo[d]thiazol-2-amine in pyridine, yielding 51% after purification . For the target compound, introducing the nitro and pyridinylmethyl groups may require sequential amidation steps or protective group strategies. Solvent choice (e.g., DMF vs. THF), temperature, and stoichiometry of reagents (e.g., 1.1–1.5 equiv acylating agent) significantly affect yield and purity.
Q. How can structural characterization challenges (e.g., insolubility in NMR solvents) be addressed for this compound?
- Methodological Answer : Insolubility in common NMR solvents (e.g., CDCl₃) is a known issue for benzothiazole derivatives. Alternative solvents like DMSO-d₆ or DMF-d₇ may improve solubility. If unresolved, HRMS and elemental analysis can confirm molecular formula, while IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). X-ray crystallography, as demonstrated in related thiazole derivatives, provides definitive structural confirmation .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screening could include:
- Cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
- Anti-inflammatory activity via COX-2 inhibition assays, as seen in structurally similar N-(benzo[d]thiazol-2-yl) benzamides .
- Data interpretation should account for solubility limitations (use DMSO stock solutions <0.1% v/v).
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data (e.g., unexpected NOEs in NMR) be resolved for this compound?
- Methodological Answer : Discrepancies between crystallographic (solid-state) and solution-phase NMR data often arise from conformational flexibility. Techniques include:
- Variable-temperature NMR to identify dynamic processes.
- DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable conformers and compare with experimental data.
- Paramagnetic relaxation enhancement (PRE) experiments to probe spatial proximity of protons.
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to screen against target proteins (e.g., tubulin for anticancer activity ).
- MD simulations (GROMACS, AMBER) to assess binding stability over time.
- Free-energy perturbation (FEP) or MM/PBSA to quantify binding energies.
- Validate predictions with experimental IC₅₀ values from enzyme inhibition assays. Substituent effects (e.g., nitro group electron-withdrawing properties) should be parameterized in force fields.
Q. How can synthetic byproducts or degradation products be identified and minimized during scale-up?
- Methodological Answer :
- HPLC-MS/MS to detect trace impurities (>0.1% abundance).
- DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, pH, catalyst loading).
- Stability studies (accelerated thermal/humidity stress) with LC-MS monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
